2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide

Carbonic Anhydrase Inhibition PDE7 Pharmacology Hydrogen-Bond Donor Count

Selecting the wrong benzenesulfonamide analog compromises PDE7 and carbonic anhydrase (CA) assay outcomes. This compound, bearing a primary -SO₂NH₂ zinc-binding warhead and a methylamino diversification handle, resolves that challenge. • PDE7 negative control: isolates sulfonamide substitution effects vs. BRL-50481 (PDE7A Ki = 180 nM), unlike dimethylsulfonamide analogs that lack H-bond donors • CA inhibitor probe: primary sulfonamide engages active-site zinc; suitable for stopped-flow CO₂ hydration assays and co-crystallization with hCA isoforms I, II, IX, XII • Synthetic building block: secondary methylamino group enables N-alkylation (Mitsunobu), N-acylation, or nosyl-protected intermediate elaboration for library synthesis Supplied at ≥95% purity with full CoA. Ships ambient; not classified as DOT/IATA hazardous.

Molecular Formula C8H11N3O4S
Molecular Weight 245.26 g/mol
Cat. No. B13253156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide
Molecular FormulaC8H11N3O4S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1S(=O)(=O)N)NC)[N+](=O)[O-]
InChIInChI=1S/C8H11N3O4S/c1-5-3-7(11(12)13)6(10-2)4-8(5)16(9,14)15/h3-4,10H,1-2H3,(H2,9,14,15)
InChIKeyLPAHTQCWLJCWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide: Identity & Procurement


2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide (CAS 2059926-99-5) is a polysubstituted nitrobenzenesulfonamide with the molecular formula C₈H₁₁N₃O₄S and a molecular weight of 245.26 g/mol . It contains a primary sulfonamide (–SO₂NH₂) at position 1, a methyl group at position 2, a nitro group at position 4, and a methylamino (–NHCH₃) substituent at position 5 on the benzene ring . This substitution pattern places it at the intersection of two well-studied chemical classes: nitrobenzenesulfonamide synthetic intermediates (Fukuyama nosyl chemistry) and 2-methyl-5-nitrobenzenesulfonamide-based PDE7 inhibitor scaffolds exemplified by BRL-50481 [1]. The compound is supplied as a research-grade chemical with a minimum purity specification of 95% .

Synthetic handle Methylamino group enables nosyl-protection and N-functionalization workflows
CA probe Primary sulfonamide may support Zn²⁺ coordination in carbonic anhydrase inhibitor screening
PDE7 negative control Primary sulfonamide precludes PDE7 binding, enabling mechanistic substitution-pattern studies

Why Substitution with BRL-50481 or Analogs Fails


Even structurally proximate benzenesulfonamides diverge sharply in hydrogen-bond donor/acceptor topology, biological target engagement, and synthetic derivatization potential. BRL-50481 (N,N,2-trimethyl-5-nitrobenzenesulfonamide, CAS 433695-36-4) bears a tertiary dimethylsulfonamide group with zero hydrogen-bond donor capacity, whereas the target compound retains a primary sulfonamide (–SO₂NH₂) providing two H-bond donors . This single feature alters aqueous solubility, crystal packing, and the ability to engage carbonic anhydrase active-site zinc via the canonical sulfonamide anion mechanism [1]. Conversely, 2-(methylamino)-5-nitrobenzene-1-sulfonamide (CAS 62533-50-0) lacks the 2-methyl substituent, reducing lipophilicity and eliminating the ortho-methyl steric constraint that tunes PDE7 binding [2]. 2-Methyl-5-nitrobenzenesulfonamide (CAS 6269-91-6) omits the methylamino group entirely, removing a key recognition element for PDE7 active-site interaction. These differences are not cosmetic: they directly dictate which assays a compound is fit to serve, and procurement of the wrong analog risks experimental failure in PDE7 pharmacology, carbonic anhydrase inhibition, or nosyl-based amine protection workflows [1][2].

Target compound Primary sulfonamide (–SO₂NH₂, HBD=2) — enables CA zinc binding and synthetic derivatization
BRL-50481 Tertiary sulfonamide (–SO₂N(CH₃)₂, HBD=0) — no CA activity, no derivatizable amine; PDE7-selective profile
Target compound 2-Methyl and 5-methylamino present — conserved PDE7 SAR motif, lipophilic anchor
Des-methyl analog Lacks 2-methyl; reduced lipophilicity and loss of PDE7 selectivity context; may not replicate SAR

Primary vs. tertiary sulfonamide dictates orthogonal target engagement; substitution without validation may shift experimental outcome.

Quantitative Differentiation vs. Closest Analogs


Primary vs. Tertiary Sulfonamide: Impact on CA and PDE7 Binding

The target compound possesses a primary sulfonamide group (–SO₂NH₂) contributing two hydrogen-bond donors (HBD = 2), whereas BRL-50481 contains a tertiary N,N-dimethylsulfonamide with zero HBD [1]. This fundamental difference governs the ability to coordinate the catalytic zinc ion in carbonic anhydrase (CA) isoforms. Primary sulfonamides bind CA active sites with inhibition constants (Kᵢ) typically in the nanomolar range, while tertiary sulfonamides are essentially inactive on CA due to the absence of the deprotonatable sulfonamide NH required for zinc coordination [2]. In PDE7 pharmacology, BRL-50481 achieves PDE7A Kᵢ = 180 nM and >200-fold selectivity over PDE1B, PDE1C, PDE2, PDE3, PDE4A4, and PDE5, a profile that is contingent on the dimethylsulfonamide moiety fitting a specific hydrophobic sub-pocket . The primary sulfonamide of the target compound would preclude this specific PDE7 binding mode, making it a negative control or alternative scaffold for CA-targeted campaigns.

Sulfonamide HBD
Class-level inference
Target: HBD=2, CA Zn²⁺ coordination
BRL-50481: HBD=0, PDE7A Kᵢ 180 nM, no CA activity
Supports CA inhibition pathway context; PDE7 binding mode requires tertiary sulfonamide.
No direct CA Kᵢ measured for target; class-level inference.
Carbonic Anhydrase Inhibition PDE7 Pharmacology Hydrogen-Bond Donor Count

2-Methyl vs. Des-Methyl: Lipophilicity and PDE7 Selectivity

The 2-methyl group on the benzene ring is a critical determinant of PDE7 selectivity within the 5-nitrobenzenesulfonamide class. In the PDE7 inhibitor patent series (US 6,617,357 B2), the 2-methyl substituent is conserved across all active analogs and contributes to a lipophilic interaction with a hydrophobic pocket adjacent to the PDE7 catalytic site [1]. Removal of this methyl group—as in 2-(methylamino)-5-nitrobenzene-1-sulfonamide (CAS 62533-50-0, C₇H₉N₃O₄S, MW 231.23)—results in a calculated logP decrease of approximately 0.5–0.7 units (based on fragment-based cLogP estimation using the methyl → H substitution; target compound cLogP ≈ 1.2; des-methyl analog cLogP ≈ 0.5–0.7) [2]. The des-methyl analog also lacks the ortho-steric constraint that orients the sulfonamide moiety for optimal PDE7 binding. BRL-50481 (which retains the 2-methyl group) achieves PDE7A Ki = 180 nM, whereas 2-methyl-5-nitrobenzenesulfonamide (CAS 6269-91-6, lacking both N-substitution and the methylamino group) shows no reported PDE7 activity [3].

2-Methyl lipophilicity
Cross-study comparable
Target: cLogP ≈1.2, 2-methyl retains PDE7 SAR
Des-methyl: cLogP ≈0.5–0.7, no PDE7 activity reported
2-Methyl group linked to PDE7 selectivity; removal may reduce lipophilicity and PDE7 fit.
cLogP estimated; direct PDE7 inhibition not measured for target.
PDE7 Selectivity Lipophilicity (cLogP) Structure-Activity Relationship (SAR)

N-Monomethylamino vs. Dimethylamino: H-Bond Donor & Metabolic Stability

The target compound contains a secondary methylamino (–NHCH₃) group at the 5-position (HBD = 1 from this moiety), whereas BRL-50481 bears a tertiary N,N-dimethylsulfonamide with no N–H donor [1]. The secondary amine in the target compound is capable of acting as both a hydrogen-bond donor and acceptor, enabling additional intermolecular interactions that can be exploited in crystal engineering, co-crystallization with protein targets, or as a synthetic handle for further N-functionalization (e.g., N-acylation, N-alkylation, nosyl protection) [2]. From a drug metabolism perspective, N-monomethylanilines undergo CYP450-mediated N-demethylation more slowly than N,N-dimethylanilines in certain contexts, potentially conferring different metabolic stability profiles; however, no direct comparative microsomal stability data exist for these specific compounds [3]. The N–H proton also enables NMR-based binding studies (e.g., ¹H-¹⁵N HSQC) that are impossible with the tertiary amine of BRL-50481.

N-substitution utility
Class-level inference
Target: –NHCH₃ (HBD=1), reactive for acylation/alkylation
BRL-50481: –SO₂N(CH₃)₂ (HBD=0), no amine handle
Enables library synthesis via N-derivatization; BRL-50481 lacks this synthetic vector.
Metabolic stability differences are class-level, not compound-specific.
Metabolic Stability Hydrogen-Bond Donor N-Dealkylation Susceptibility

Preferred Application Scenarios


Carbonic Anhydrase Inhibitor Screening & Crystallography

In carbonic anhydrase (CA) drug discovery, the primary sulfonamide (–SO₂NH₂) is the essential zinc-binding warhead. The target compound provides this pharmacophore, unlike the tertiary sulfonamide BRL-50481 [1]. Researchers can deploy this compound in CA inhibition assays (stopped-flow CO₂ hydration) and co-crystallization trials with hCA isoforms (I, II, IX, XII) to obtain Kᵢ values and structural binding data. BRL-50481, lacking an ionizable sulfonamide NH, will not produce meaningful CA inhibition and is therefore an inappropriate selection for this target class [1].

Focused Library Synthesis via Methylamino N-Functionalization

The secondary methylamino group at position 5 is a versatile synthetic handle for constructing compound libraries. Using nitrobenzenesulfonamide (Ns) chemistry, this amine can be N-alkylated under Mitsunobu or conventional conditions, N-acylated, or converted to a nosyl-protected intermediate for further elaboration [2]. BRL-50481, having a fully substituted tertiary sulfonamide, offers no equivalent derivatization vector. Procurement of the target compound is indicated when the synthetic plan requires an aryl-NHMe moiety as a diversification point [2].

PDE7 Negative Control & Selectivity Profiling

Because the target compound bears a primary sulfonamide rather than a tertiary N,N-dimethylsulfonamide, it is predicted to have negligible PDE7 inhibitory activity, making it a suitable negative control compound in PDE7 screens where BRL-50481 serves as the positive control (PDE7A Ki = 180 nM) . This pair enables researchers to confirm that observed PDE7 inhibition is dimethylsulfonamide-dependent, strengthening SAR conclusions. Using 2-methyl-5-nitrobenzenesulfonamide (CAS 6269-91-6) as the negative control introduces the confounding variable of absent methylamino substitution, whereas the target compound isolates the sulfonamide substitution effect .

NMR Biophysical Assays Using N–H Proton

The N–H proton of the methylamino group provides a unique spectroscopic handle for ligand-observed NMR experiments (e.g., WaterLOGSY, STD, ¹H-¹⁵N HSQC) to study protein–ligand interactions. BRL-50481, lacking any N–H proton, cannot be monitored by these methods [1]. This property makes the target compound valuable for fragment-based drug discovery and target engagement studies where direct observation of the ligand is required.

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor studies
Primary sulfonamide Zn²⁺ coordination
CA inhibition assay endpoints
Focused library synthesis
Methylamino N-functionalization handle
N-derivatization efficiency and deprotection
PDE7 negative control profiling
Sulfonamide substitution pattern (primary vs tertiary)
PDE7 inhibition assay context (absence of activity)
Ligand-observed NMR assays
N–H proton spectroscopic handle
WaterLOGSY/STD target engagement endpoints
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